This compound is relevant in the field of Chemistry, specifically in Organic Synthesis and Pharmaceutical Chemistry .
This compound is used in the synthesis of various pharmaceuticals . It’s also used in research for the preparation of optically active forms via optical resolutions .
One method involves the condensation of glycine and benzaldehyde, which is catalyzed by L-Threonine aldolase . This reaction yields “2-Amino-3-hydroxy-3-phenylpropanoic acid”, of which 60% is comprised of the (2S,3R)-form and 40% of the (2S,3S)-form . Another method involves optical resolution by preferential crystallization .
The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90—97% . The (2R,3S)- and (2S,3R)-2 obtained from the purified salts were hydrolyzed by reflux in hydrochloric acid to give (2R,3S)- and (2S,3R)-1 .
Pharmaceutical Research
This compound has shown analgesic activity in mice when the mice were pretreated with pargyline.
Chemical Synthesis
This compound is used in the enantioselective synthesis of cyclic pentapeptides.
The compound was successfully used in the synthesis of cyclic pentapeptides.
This compound is used in the preparation of optically active forms via optical resolutions.
The compound was successfully used in the preparation of optically active forms.
DL-3-Phenylserine hydrate is a derivative of the amino acid serine, characterized by the presence of a phenyl group at the third carbon position. Its chemical formula is C₉H₁₃N₁O₄, and it is recognized for its role in various biochemical processes. The compound exists as a white crystalline powder and is soluble in water, making it suitable for various laboratory and pharmaceutical applications. DL-3-Phenylserine hydrate is often studied for its potential neuroprotective properties and its role as a building block in peptide synthesis .
Research indicates that DL-3-Phenylserine hydrate exhibits several biological activities:
DL-3-Phenylserine hydrate has various applications across multiple fields:
Studies on DL-3-Phenylserine hydrate have focused on its interactions with other biomolecules:
These studies highlight the importance of DL-3-Phenylserine in understanding biological mechanisms and developing therapeutic strategies .
Several compounds share structural or functional similarities with DL-3-Phenylserine hydrate. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Phenylserine | C9H11NO3 | Naturally occurring; involved in protein synthesis. |
D-Phenylserine | C9H11NO3 | Enantiomer of L-form; less studied biologically. |
3,4-Dihydroxyphenylserine | C9H11NO4 | Contains hydroxyl groups; potential antioxidant. |
Phenylethylamine | C8H11N | Affects mood and cognition; structurally related. |
DL-3-Phenylserine hydrate is unique due to its specific hydration state and its balance between hydrophilicity and lipophilicity, which affects its solubility and biological activity compared to these similar compounds .